molecular formula C24H23NO2 B3026431 (1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone CAS No. 1936529-85-9

(1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Cat. No.: B3026431
CAS No.: 1936529-85-9
M. Wt: 357.4 g/mol
InChI Key: VSFMJFFDYLVSBU-UHFFFAOYSA-N
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Description

The compound (1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone is a synthetic cannabinoid belonging to the naphthoylindole family. These compounds are known for their psychoactive properties and are often found in designer drugs. The structure of this compound includes an indole core, a naphthalene ring, and a hydroxypentyl side chain, which contribute to its unique chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, (1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone is used as a reference standard for analytical methods, including chromatography and mass spectrometry, to identify and quantify synthetic cannabinoids in biological and environmental samples.

Biology

In biological research, this compound is studied for its interaction with cannabinoid receptors (CB1 and CB2) to understand its psychoactive effects and potential therapeutic applications.

Medicine

While not approved for medical use, research is ongoing to explore its potential in treating conditions such as chronic pain, inflammation, and neurological disorders.

Industry

In the industry, this compound is used in the development of new synthetic cannabinoids and as a tool for studying the metabolism and toxicology of designer drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Hydroxypentyl Side Chain: The hydroxypentyl side chain is introduced via alkylation reactions, where the indole nitrogen is alkylated with a suitable hydroxypentyl halide.

    Formation of the Naphthoyl Group: The final step involves the acylation of the indole nitrogen with naphthoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypentyl side chain can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction: The naphthoyl group can be reduced to form naphthylmethanol derivatives.

    Substitution: The indole nitrogen can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indole derivatives.

Mechanism of Action

The compound exerts its effects primarily through interaction with cannabinoid receptors (CB1 and CB2) in the central nervous system and peripheral tissues. Upon binding to these receptors, it modulates the release of neurotransmitters, leading to altered perception, mood, and cognition. The exact molecular pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs).

Comparison with Similar Compounds

Similar Compounds

  • (1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (AM-2202)
  • (1-(4-pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Uniqueness

Compared to similar compounds, (1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone has a unique hydroxypentyl side chain that influences its binding affinity and selectivity for cannabinoid receptors. This structural variation can lead to differences in potency, efficacy, and metabolic stability, making it a valuable compound for research and development in the field of synthetic cannabinoids.

Properties

IUPAC Name

[1-(3-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-2-18(26)14-15-25-16-22(20-11-5-6-13-23(20)25)24(27)21-12-7-9-17-8-3-4-10-19(17)21/h3-13,16,18,26H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFMJFFDYLVSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018131
Record name JWH 018 N-(3-hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936529-85-9
Record name JWH 018 N-(3-hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
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(1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Reactant of Route 3
(1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Reactant of Route 4
(1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Reactant of Route 5
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(1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Reactant of Route 6
(1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

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